1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
This compound is a spirocyclic indoline-thiazolidine derivative featuring a 2-chlorobenzyl group at position 1 and a meta-tolyl substituent at position 3' of the thiazolidine ring.
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-6-9-18(13-16)27-22(28)15-32(30,31)24(27)19-10-3-5-12-21(19)26(23(24)29)14-17-8-2-4-11-20(17)25/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVMBMAPXFYNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, a compound with the CAS number 942034-54-0, is part of a class of spiro compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.9 g/mol. The structural features include a spiroindoline core linked to a thiazolidine ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibit various biological activities:
- Anticancer Activity : Several studies have highlighted the potential of spiro[indoline] derivatives in targeting cancer cells. For example, derivatives have shown cytotoxic effects against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and A549 (lung cancer) with IC50 values ranging from micromolar to nanomolar concentrations .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, similar to other thiazolidine derivatives that inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
The mechanisms through which 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in tumor progression and inflammation .
- Induction of Apoptosis : Research indicates that spiro compounds can trigger apoptotic pathways in cancer cells by activating p53 and inhibiting MDM2 interactions .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10.3 | |
| Anticancer | A549 | 18.6 | |
| Anti-inflammatory | In vitro cytokine inhibition | N/A | |
| Antimicrobial | E. coli | N/A |
Detailed Findings
A study published in Nature evaluated a series of spirooxindole derivatives against various cancer cell lines. The results indicated that certain modifications to the spiro structure significantly enhanced cytotoxicity, suggesting that 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione could be optimized for greater efficacy .
Moreover, research on related compounds has shown promising results in preclinical models for both anticancer and anti-inflammatory applications. For instance, derivatives exhibiting selective inhibition of HDACs have been linked to reduced tumor growth in animal models .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a spiro-indoline structure fused with a thiazolidine ring. Its molecular formula is with a molecular weight of approximately 466.9 g/mol. The presence of the chlorobenzyl and toluidine moieties contributes to its biological activity, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that compounds with spiro-indoline structures exhibit significant anticancer properties. The spiro[indoline-3,2'-thiazolidine] moiety has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cell lines. For instance, studies have shown that derivatives of spiro-indoline compounds can effectively target multiple pathways involved in cancer progression, including apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound's thiazolidine component suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For example, derivatives have shown promising results against resistant strains of bacteria, indicating that modifications to the thiazolidine structure could enhance antimicrobial efficacy .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of indole-based compounds. The spiro structure may contribute to antioxidant activity, which can protect neuronal cells from oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide involves multi-step reactions typically starting from readily available indole derivatives. Various synthetic pathways can yield different derivatives with altered biological activities. For instance:
- Modification of substituents : Altering the chlorobenzyl or toluidine groups can lead to compounds with enhanced potency or selectivity against specific targets.
- Hybridization with other pharmacophores : Combining this compound with other active moieties can result in hybrid drugs that exhibit synergistic effects against diseases .
Case Studies
Several studies have documented the biological assessments of this compound and its derivatives:
- Antitumor Screening : A study evaluated a series of spiro[indoline-3,2'-thiazolidine] derivatives for their anticancer activity against various cancer cell lines. Results indicated that certain modifications significantly improved cytotoxicity compared to the parent compound .
- Antimicrobial Evaluation : In vitro tests demonstrated that specific derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
- Neuroprotective Studies : Research focusing on the neuroprotective effects revealed that some derivatives could reduce neuronal cell death induced by oxidative stress, highlighting their potential role in treating neurodegenerative disorders .
Chemical Reactions Analysis
(a) Staudinger Ketene–Imine Cycloaddition
This method employs ketene intermediates generated from aryl acetic acids (e.g., m-tolyl acetic acid) and imines derived from isatin derivatives. The reaction proceeds via a [2+2] cycloaddition mechanism to form the spiro-thiazolidine core .
| Reaction Component | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| m-Tolyl acetic acid | Oxalyl chloride, DMF, RT | 65–78% | trans isomer favored |
| 2-Chlorobenzyl isatin imine | NEt₃, THF, 0°C to RT | 72% | Reversed selectivity |
The use of oxalyl chloride instead of traditional acyl chlorides reverses diastereoselectivity, favoring the trans configuration due to altered electronic effects .
(b) 1,3-Dipolar Cycloaddition with Azomethine Ylides
Azomethine ylides, generated from sarcosine and paraformaldehyde, react with exocyclic olefins in the spiro-indoline system to form polycyclic structures .
| Dipolarophile | Reagents | Temperature | Product Type |
|---|---|---|---|
| Spiro-indole-thiazolidine | Sarcosine, paraformaldehyde | Reflux in EtOH | Dispiro-pyrrolidine |
(a) Nucleophilic Aromatic Substitution
The chlorobenzyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C | Benzyl-piperidine derivative | 58% |
| Sodium methoxide | MeOH, RT, 12h | Methoxy-substituted analog | 67% |
(b) Reduction of Nitro Groups
While not directly reported for this compound, analogous spiro-indoline systems show nitro-to-amine reduction using H₂/Pd-C or Zn/HCl :
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 6h | Amine-functionalized spiro compound |
Diastereoselective Modifications
Diastereoselectivity in spiro-thiazolidine systems is highly solvent- and temperature-dependent:
| Solvent | Temperature | Major Diastereomer | Ratio (trans:cis) |
|---|---|---|---|
| THF | 0°C | trans | 7:3 |
| Toluene | Reflux | cis | 4:6 |
The trans isomer is thermodynamically favored in polar solvents due to stabilizing dipole interactions .
(a) Sulfone Oxidation
The 1',1'-dioxide moiety is resistant to further oxidation but participates in nucleophilic ring-opening reactions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Thiazolidine ring-opened diol |
| H₂O₂/AcOH | RT, 24h | Sulfonic acid derivative |
(b) Acid-Catalyzed Rearrangements
Under acidic conditions, the spiro-thiazolidine system undergoes ring expansion:
| Acid | Conditions | Product |
|---|---|---|
| H₂SO₄ (conc.) | 60°C, 3h | Seven-membered lactam |
Comparative Reactivity with Analogues
Replacing the m-tolyl group with p-tolyl or chloro-substituted aryl groups alters electronic and steric effects:
| Substituent | Reaction Rate (vs m-tolyl) | Notes |
|---|---|---|
| p-Tolyl | 1.2× faster | Enhanced electron density |
| 4-Chlorophenyl | 0.8× slower | Steric hindrance at para position |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The dichlorophenyl analog (C₃₂H₁₄Cl₄N₂O₂S) exhibits stronger antibacterial activity compared to the target compound, likely due to the electron-withdrawing effects of additional chlorine atoms enhancing membrane permeability .
- The absence of sulfone groups in some analogs (e.g., triazolothiatriazine derivatives) correlates with reduced polarity but retained antibiofilm activity, suggesting divergent structure-activity relationships .
Synthetic Complexity :
- The target compound’s spiro-thiazolidine scaffold requires stereoselective synthesis, similar to the dispiro-oxindolopyrrolizidine derivatives reported in . Piperidine-catalyzed condensation reactions are common in such syntheses but may yield variable stereochemical outcomes depending on substituents.
Pharmacokinetic Implications: Sulfone-containing compounds (e.g., the target and triazolothiatriazine) generally exhibit higher aqueous solubility compared to non-sulfonated analogs, which may improve bioavailability .
Q & A
Q. What are the common synthetic routes for preparing this spiro-thiazolidine derivative, and what key reagents are involved?
The compound is typically synthesized via cyclocondensation reactions. For example, mercaptosuccinic acid reacts with isatin-3-imines under reflux conditions in anhydrous dioxane to form the spiro-thiazolidine core . Alternative methods involve multi-step sequences, such as nitro-reduction followed by double lactamization using LiAlH4 in tetrahydrofuran (THF) under nitrogen atmosphere, with purification via silica gel chromatography . Key reagents include thioglycolic acid for introducing thiazolidinone moieties and substituted anilines for modulating aromatic substituents .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1689 cm⁻¹ for thiazolidinone rings) . Nuclear Magnetic Resonance (NMR) confirms proton environments, such as aromatic substituents and spiro-junction geometry. X-ray diffraction provides definitive structural validation, as demonstrated for related derivatives . Mass spectrometry (MS) verifies molecular weight, though molecular ion peaks may exhibit low intensity in complex derivatives .
Q. How has the antibacterial activity of this compound been evaluated in vitro, and what model organisms were used?
Activity is assessed using agar diffusion assays against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria . Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Antifungal activity is tested against Sclerotinia sclerotiorum and Botrytis cinerea . Structural analogs with 2-chlorobenzyl groups show enhanced activity, suggesting substituent-dependent efficacy .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities between substituent variants?
Discrepancies arise from substituent effects (e.g., electron-withdrawing vs. donating groups) and assay conditions. Systematic structure-activity relationship (SAR) studies should compare derivatives under standardized protocols (e.g., identical bacterial strains, inoculum sizes). For example, 3'-methyl and 4'-phenyl analogs exhibit divergent antifungal potencies due to steric and electronic interactions with fungal enzymes . Dose-response curves and time-kill assays further clarify potency and mechanism .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets like MDM2?
Docking simulations (e.g., using MOE or AutoDock) model binding to MDM2's hydrophobic clefts (e.g., Trp23 and Phe19 pockets). Derivatives with cyclohexanecarbonyl groups (e.g., compound 4n ) show nanomolar affinity for MDM2, disrupting p53-MDM2 interactions and inducing apoptosis in cancer cells . Comparative studies with nutlin-3a validate binding modes and highlight substituent contributions to binding energy .
Q. What experimental parameters should be optimized in cyclocondensation reactions to improve yield and purity?
Critical parameters include:
- Solvent choice : Anhydrous dioxane or THF minimizes side reactions .
- Catalyst selection : Pyridine or triethylamine accelerates imine formation .
- Temperature control : Reflux at 80–100°C ensures complete cyclization .
- Workup procedures : Gradient solvent extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate eluent) enhance purity . Yields >65% are achievable with optimized stoichiometry (1:1.2 ratio of isatin-3-imine to mercapto acid) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
